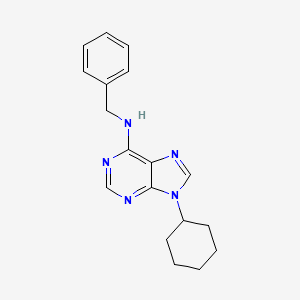

N-Benzyl-9-cyclohexyl-9H-purin-6-amine

Description

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a disubstituted purine derivative featuring a benzyl group at the C6 position and a cyclohexyl group at the N9 position of the purine scaffold. Purines are biologically critical heterocycles, serving as components of nucleic acids and enzyme cofactors.

Properties

IUPAC Name |

N-benzyl-9-cyclohexylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-3-7-14(8-4-1)11-19-17-16-18(21-12-20-17)23(13-22-16)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,15H,2,5-6,9-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAMXJIFSFYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785520 | |

| Record name | N-Benzyl-9-cyclohexyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42240-63-1 | |

| Record name | N-Benzyl-9-cyclohexyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-cyclohexyl-9H-purin-6-amine typically involves the reaction of 9-cyclohexyl-9H-purin-6-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-cyclohexyl-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols; in solvents like DMF or dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-cyclohexyl-9H-purin-6-one, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

Anticancer Properties

N-Benzyl-9-cyclohexyl-9H-purin-6-amine has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

A study highlighted the design of novel purine derivatives that exhibited potent inhibitory activity against CDK12, a kinase implicated in HER2-positive breast cancers. The research demonstrated that these derivatives could effectively combat trastuzumab resistance in cancer cells .

Treatment of Proliferative Diseases

Beyond cancer, this compound is also being explored for its applications in treating various proliferative diseases. The compound's ability to modulate the activity of phosphoinositide 3-kinases (PI3K) positions it as a therapeutic agent for inflammatory disorders and autoimmune diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Benzyl-9-cyclohexyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- N9 Substituents : Bulkier groups (e.g., cyclohexyl, isopropyl) generally lower reaction yields compared to smaller substituents (e.g., benzyl), likely due to steric hindrance during nucleophilic substitution . Cyclohexyl’s larger size may enhance lipophilicity, improving membrane permeability but complicating synthesis.

- C6 Substituents : Benzylamine at C6 is common across analogs, suggesting its role in π-π stacking interactions with target proteins. Methylamine or cyclopropylamine at C6 (e.g., in ) may alter hydrogen-bonding capacity.

Crystallographic and Spectroscopic Data

- N-Benzyl-9-isopropyl-9H-purin-6-amine (): Crystal Structure: Monoclinic (P21/c), with N–H⋯N hydrogen bonds forming dimers and C–H⋯π interactions stabilizing the 3D network. NMR: Aromatic protons at δ 7.42–7.20 (benzyl), δ 4.08 (isopropyl CH), and NH2 resonance at δ 7.00 .

- 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine ():

- $^1$H NMR: Distinct singlet at δ 8.05 (C8–H), methylamine protons at δ 3.36, and benzyl CH2 at δ 5.41.

- N-Benzyl-2-chloro-9-pentyl-9H-purin-6-amine ():

- IR: Strong absorption at 1628 cm$^{-1}$ (C=N stretch), confirming purine ring integrity.

Biological Activity

N-Benzyl-9-cyclohexyl-9H-purin-6-amine is a purine derivative that has attracted attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase, leading to apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 0.59 | CDK inhibition and apoptosis |

| N-Benzyl-2-chloro-9H-purin-6-amine | 1.83 | CDK inhibition |

The above table compares the inhibitory potency of this compound with another related compound, demonstrating its effectiveness in modulating kinase activity.

Cellular Effects

This compound exhibits significant effects on various cell types:

- Apoptosis Induction : It promotes programmed cell death in cancer cells by disrupting their proliferation signals.

- Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, particularly affecting the G1 phase.

Study 1: In Vitro Evaluation of Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The mechanism was linked to the downregulation of CDK activity, confirming its role as a potential anticancer agent .

Study 2: Pharmacological Profiling

In a pharmacological evaluation, this compound was tested for its selectivity against various kinases. The results indicated that it selectively inhibited CDKs without significantly affecting other kinases involved in critical cellular processes . This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 3: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of purine derivatives highlighted that modifications at the 6-position significantly influence biological activity. The presence of the benzyl group enhances binding affinity to CDKs, making this compound a valuable lead compound for drug development .

Q & A

Q. Advanced

- Lipophilicity : Cyclohexyl groups increase logP compared to isopropyl or methyl substituents, improving membrane permeability .

- Steric effects : Bulky substituents (e.g., cyclohexyl) may hinder binding to enzymatic active sites, necessitating molecular docking studies .

- Electron-withdrawing groups : Chloro or nitro groups at the 2-position enhance electrophilicity, potentially boosting interaction with biological targets .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may arise due to flexible substituents. Use solvent vapor diffusion with dichloromethane/hexane mixtures to stabilize the desired polymorph .

- Twinned crystals : Optimize cooling rates (e.g., 0.5°C/hour) and use additives like ethyl acetate to reduce twinning .

- Data collection : High-resolution synchrotron sources (e.g., λ = 0.7 Å) improve data quality for low-symmetry space groups (e.g., P2/c) .

How should researchers resolve contradictions in reported biological data for similar compounds?

Advanced

Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., AChE inhibition assays using Ellman’s method) and validate with positive controls like donepezil .

- Compound purity : Confirm purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection) .

- Structural confirmation : Re-evaluate disputed compounds using X-ray crystallography to rule out isomer contamination .

What computational tools are recommended for predicting the binding affinity of this compound to biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with AChE or kinase targets .

- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- QSAR models : Train models using datasets of purine derivatives with known IC values to predict activity .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Scaffold diversification : Synthesize analogs with variations at the 2-, 6-, and 9-positions .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., N1 and N7) using MOE or Discovery Studio.

- In vitro screening : Prioritize targets (e.g., kinases, neurotransmitter receptors) based on similarity to active purine derivatives .

What are the best practices for reporting crystallographic data for this compound?

Q. Advanced

- Deposition : Submit structures to the Cambridge Structural Database (CSD) with CIF files validated by CheckCIF .

- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms and hydrogen positions refined via riding models .

- Data presentation : Include tables for bond lengths/angles, displacement parameters, and Hirshfeld surface analysis to validate intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.